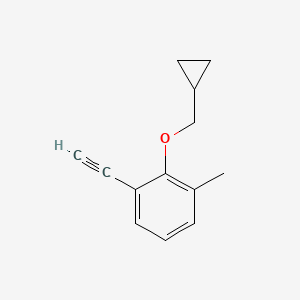

2-(Cyclopropylmethoxy)-1-ethynyl-3-methylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Cyclopropylmethoxy)-1-ethynyl-3-methylbenzene is an organic compound with a unique structure that combines a cyclopropylmethoxy group, an ethynyl group, and a methylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-1-ethynyl-3-methylbenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 3-methylphenol with cyclopropylmethyl bromide to introduce the cyclopropylmethoxy group. This is followed by a Sonogashira coupling reaction to attach the ethynyl group to the aromatic ring. The reaction conditions often include the use of palladium catalysts and copper co-catalysts under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-1-ethynyl-3-methylbenzene can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The aromatic ring can be hydrogenated under high pressure to form cyclohexane derivatives.

Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of cyclohexane derivatives.

Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

2-(Cyclopropylmethoxy)-1-ethynyl-3-methylbenzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-1-ethynyl-3-methylbenzene involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropylmethoxy group can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

- 2-(Cyclopropylmethoxy)-1-ethynylbenzene

- 2-(Cyclopropylmethoxy)-3-methylbenzene

- 1-Ethynyl-3-methylbenzene

Uniqueness

2-(Cyclopropylmethoxy)-1-ethynyl-3-methylbenzene is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethoxy group enhances its stability and lipophilicity, while the ethynyl group provides a site for further functionalization and interaction with biological targets .

Biological Activity

2-(Cyclopropylmethoxy)-1-ethynyl-3-methylbenzene, also known as compound B8164504, is a chemical entity that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclopropylmethoxy group and an ethynyl group attached to a methyl-substituted benzene ring. The molecular formula is C12H14O, with a molecular weight of approximately 178.24 g/mol. Its structural attributes may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Anticancer Potential : There is emerging evidence indicating that this compound could exhibit anticancer effects, particularly in specific cancer cell lines.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways, leading to altered gene expression and subsequent biological responses.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibitory effects at micromolar concentrations:

| Cell Line | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| HeLa (Cervical) | 5.0 | 4.0 |

| MCF-7 (Breast) | 7.5 | 3.5 |

| A549 (Lung) | 10.0 | 2.0 |

The selectivity index (SI) indicates the compound's preferential toxicity towards cancer cells compared to normal cells, suggesting a promising therapeutic profile.

Antimicrobial Studies

In antimicrobial assays, this compound demonstrated efficacy against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These findings support the potential use of this compound as an antimicrobial agent.

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-1-ethynyl-3-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-3-12-6-4-5-10(2)13(12)14-9-11-7-8-11/h1,4-6,11H,7-9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZQTYIAGXBSCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#C)OCC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.